2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide hydrochloride, also known as A-412997, is a compound that has garnered attention in medicinal chemistry due to its potential applications as a selective ligand for the dopamine D4 receptor. This compound is classified under organic compounds known as alpha amino acid amides, specifically focusing on its structural and functional characteristics that make it relevant in pharmacological studies.
2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide hydrochloride belongs to the following classifications:
The synthesis of 2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide hydrochloride typically involves multi-step organic reactions. The process generally includes:
The synthesis may utilize various reagents and catalysts to enhance yield and selectivity. Conditions such as temperature, solvent choice, and reaction time are optimized based on the specific reaction pathway employed.
The molecular formula of 2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide hydrochloride is . It features a complex structure that includes:
The compound participates in various chemical reactions typical of amides and heterocyclic compounds:
Reactions involving this compound are often conducted under controlled conditions to prevent degradation or unwanted side reactions. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to monitor reaction progress and product formation.
The mechanism of action of 2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide hydrochloride primarily involves its interaction with dopamine D4 receptors. Upon binding, it modulates receptor activity, influencing neurotransmitter release and signaling pathways associated with cognition and behavior.
Research indicates that this compound exhibits selective agonist activity at the dopamine D4 receptor, which is implicated in various neuropsychiatric disorders . The binding affinity and efficacy are assessed through radioligand binding assays.
2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide hydrochloride is primarily utilized in pharmacological research focused on:
The rational design of 2-(4-(pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide (A-412997) emerged from the need to target D4R with high selectivity over related D2-like receptors (D2R, D3R). This strategy leverages structural differences in D4R’s orthosteric binding pocket, particularly its unique extracellular loop 2 (EL2) conformation and distinct residue composition (e.g., Val-2.61 vs. Ile in D2R/D3R), which influence ligand-binding kinetics [1]. Computational modeling using D4R crystal structures (PDB: 5WIU) revealed that ligands with bulky aromatic groups and predefined torsion angles could exploit D4R’s larger binding volume, minimizing off-target interactions [1]. The lead compound A-412997 was designed to incorporate:
This approach addressed D4R’s low CNS expression (concentrated in prefrontal cortex and hippocampus) compared to striatal-dominant D2R/D3R, aiming to mitigate motor side effects associated with non-selective ligands [1].
The synthesis of A-412997 hydrochloride relies on a two-step N-alkylation protocol, optimized for yield and purity [2]:1. Intermediate Synthesis:- m-Toluidine (4) reacts with 2-chloroacetyl chloride in ethyl acetate/triethylamine to form 2-chloro-N-(m-tolyl)acetamide (5) at room temperature [2].- Analogous intermediates (e.g., 14, 19, 24) are generated for linker-length variants using one- or two-carbon alkyl chains [1].2. N-Alkylation:- Intermediate 5 undergoes nucleophilic substitution with 4-(pyridin-2-yl)piperidine in acetonitrile under reflux with K₂CO₃ as base, yielding A-412997 free base [2].- Critical Parameters:- Solvent choice (acetonitrile > DMF due to byproduct minimization).- Reaction temperature (80°C for 12 hours for >85% conversion).- Purification via recrystallization from ethanol/water mixtures to achieve >99% purity [2].- Hydrochloride salt formation uses HCl gas in anhydrous diethyl ether, generating a stable crystalline solid (CAS: 630116-49-3) [2].
Table 1: D2-like Receptor Binding Affinities (Ki, nM) and Selectivity Ratios
Compound | Structural Modification | D4R Ki (nM) | D2R Ki (nM) | D3R Ki (nM) | D4R/D2R Selectivity | D4R/D3R Selectivity |
---|---|---|---|---|---|---|
A-412997 (1) | Parent compound | 4.3 | 495 | 133 | 115 | 31 |
6 | Pyridine → phenyl | 18.2 | >1000 | 420 | >55 | 23 |
10 | Piperidine → piperazine | 3.1 | 620 | 315 | 200 | 102 |
15 | Acetamide linker: –CH₂CH₂– vs. –CH₂– | 48.7 | 85 | 92 | 1.7 | 1.9 |
20 | m-Tolyl → m-ethylphenyl | 5.2 | 510 | 145 | 98 | 28 |
Data derived from competition binding assays against [³H]N-methylspiperone in transfected HEK293 cells [1].
Replacing the piperidine ring in A-412997 with piperazine (compound 10) enhanced D4R affinity (Ki = 3.1 nM vs. 4.3 nM) and selectivity over D2R (200-fold vs. 115-fold). Molecular dynamics simulations attributed this to:
Modifications to the pyridin-2-yl group significantly altered binding:
Table 2: Impact of Aromatic Moieties on Pharmacological Profiles
Compound | Aromatic Group | D4R Ki (nM) | β-Arrestin Recruitment (% DA Emax) | cAMP Inhibition (% DA Emax) |
---|---|---|---|---|
1 | Pyridin-2-yl | 4.3 | 22.5 | 61.9 |
7 | p-Tolyl | 15.7 | 15.2 | 42.3 |
9 | 5-Methylpyridin-2-yl | 6.8 | 18.9 | 55.1 |
12 | 5-Chloropyridin-2-yl | 32.4 | 8.4 | 28.7 |
Functional activity measured using β-arrestin recruitment and cAMP assays in D4R-expressing cells [1].
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0